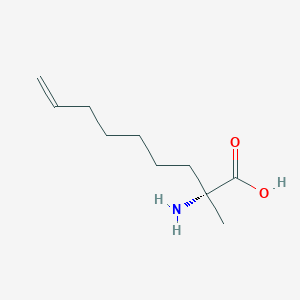

(R)-2-Amino-2-methylnon-8-enoic acid

Description

(R)-2-Amino-2-methylnon-8-enoic acid is a non-proteinogenic α-amino acid characterized by a branched alkyl chain with a terminal double bond (non-8-enoic acid backbone) and a chiral center at the α-carbon. Its molecular formula is C₁₀H₁₉NO₂, with a calculated molecular weight of 185.26 g/mol. The compound features:

- A methyl group at the α-carbon, introducing steric hindrance.

- An unsaturated C8-C9 bond, enhancing rigidity in the hydrocarbon tail.

- A carboxylic acid group and an amino group, typical of amino acids.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

(2R)-2-amino-2-methylnon-8-enoic acid |

InChI |

InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-10(2,11)9(12)13/h3H,1,4-8,11H2,2H3,(H,12,13)/t10-/m1/s1 |

InChI Key |

DRHBBJMAJLZSRN-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@@](CCCCCC=C)(C(=O)O)N |

Canonical SMILES |

CC(CCCCCC=C)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-methylnon-8-enoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH), and reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of ®-2-Amino-2-methylnon-8-enoic acid may involve biocatalytic processes using engineered enzymes to achieve high enantioselectivity. These methods are preferred for large-scale production due to their efficiency and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-methylnon-8-enoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like borane (BH3).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine (Et3N).

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Conversion to alcohols.

Substitution: Formation of substituted amino acids with various functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to amino methyl acids, particularly focusing on areas relevant to (R)-2-Amino-2-methylnon-8-enoic acid:

Pharmaceutical Applications and Potential Uses

- (3S,5R)-3-Aminomethyl-5-methyl-octanoic acid: This compound is related to the instant invention and may have comparable or better pharmacologic properties than gabapentin, potentially acting as an agent for convulsions, anxiety, and pain .

- Treatment of Disorders: The primary compound and related pharmaceutical compositions are potentially useful in treating epilepsy, faintness attacks, hypokinesia, cranial disorders, neurodegenerative disorders, depression, anxiety, panic, pain, neuropathological disorders, arthritis, sleep disorders, irritable bowel syndrome (IBS), and gastric damage .

- Neurodegenerative Disorders: Useful as therapeutic agents for neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis. Also effective against acute brain injuries like stroke, head trauma, and asphyxia .

- Anxiolytic and Anticonvulsant: The compound has demonstrated potential as an anxiolytic and anticonvulsant .

- Pain Management: It is expected to be useful in the treatment of pain and phobic disorders . Nociceptive pressure thresholds can be measured using the rat paw pressure test .

- Mood and Sleep Disorders: Could be useful in treating manic, acute or chronic, single upside, or recurring depression, bipolar disorder and sleep disorders .

Pharmaceutical Formulations and Administration

- Dosage Forms: The compound can be prepared and administered in various oral and parenteral dosage forms .

- Routes of Administration: The compound can be administered through various routes, including injection (intravenously, intramuscularly, intracutaneously, subcutaneously, intraduodenally, or intraperitoneally), inhalation (intranasally), and transdermally .

- Salt Forms: The compound can be prepared as pharmaceutically acceptable salts using inorganic or organic acids such as hydrochloric, sulfuric, phosphoric, acetic, oxalic, lactic, citric, malic, salicylic, malonic, maleic, succinic, and ascorbic acids. Salts with alkali metals or alkaline earth metals like sodium, potassium, magnesium, or calcium can also be formed, as well as quaternary ammonium ions .

- Prodrugs: Prodrugs of the compound can also be prepared, such as aminoacyl-glycolic and -lactic esters .

Relevant Information on Related Compounds

- Alpha-Methyl Carboxylic Acids: Alpha-Methyl carboxylic acids like 2-methyl pentanoic acid, 2-methyl hexanoic acid and 2-methyl octanoic acid did not show developmental effects .

- 8-Methylnon-2-enoic acid: Structure, chemical names, physical and chemical properties, classification, patents, and literature are available for this compound .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-methylnon-8-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction and metabolic processes, where the compound influences the biochemical reactions within cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare (R)-2-amino-2-methylnon-8-enoic acid with related compounds, focusing on molecular properties, functional groups, and applications.

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

(a) Steric Effects of the α-Methyl Group

This modification may enhance metabolic stability in drug design.

(b) Solubility and Salt Forms

The hydrochloride salt of (R)-2-aminonon-8-enoic acid demonstrates improved aqueous solubility, a common strategy for amino acid derivatives to facilitate biological testing . In contrast, the acetylated and Boc-protected derivatives exhibit lower solubility due to hydrophobic modifications .

(c) Functional Group Modifications

- Acetylation: 2-(Acetylamino)non-8-enoic acid’s acetyl group masks the amino functionality, reducing reactivity. This is advantageous in prodrug strategies where controlled release is required .

- Boc Protection: The tert-butoxycarbonyl (Boc) group in (R)-2-((Boc)amino)non-8-enoic acid allows selective deprotection during solid-phase peptide synthesis, enabling precise chain elongation .

(d) Deuterated Nonanoic Acids

Research Implications and Gaps

- Applications : The unsaturated tail in these compounds may facilitate interactions with lipid-binding proteins or membrane receptors, suggesting utility in neurodegenerative disease research.

- Data Limitations: Direct experimental data on (R)-2-amino-2-methylnon-8-enoic acid are absent in the provided evidence. Future studies should prioritize crystallographic analysis (e.g., using SHELX software ) and solubility profiling.

- Synthetic Challenges : The branched methyl group may complicate synthesis, necessitating asymmetric catalysis or chiral resolution techniques.

Q & A

Q. What are the recommended methods for synthesizing (R)-2-Amino-2-methylnon-8-enoic acid with high enantiomeric purity?

The enantioselective synthesis of this compound can be achieved via chemoenzymatic methods. For instance, nitrilase-catalyzed reactions under optimized conditions (e.g., pH 8, 20°C, 30-minute reaction time) enable selective amide hydrolysis to yield the (R)-enantiomer. Chiral resolution techniques, such as chiral HPLC or capillary electrophoresis, should be employed to validate enantiomeric purity (>98% as per COA standards). Post-synthesis, lyophilization in inert atmospheres ensures stability .

Q. What analytical techniques are essential for characterizing structural integrity and purity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and detect impurities (e.g., residual solvents or diastereomers).

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification (C₉H₁₇NO₂, MW 171.24).

- Chiral Chromatography : To ensure enantiopurity, using columns like Chiralpak IA/IB under isocratic conditions.

- Thermogravimetric Analysis (TGA) : To assess hygroscopicity and decomposition thresholds during storage (recommended: 2–8°C) .

Q. How should researchers handle solubility challenges in aqueous buffers?

The compound’s low aqueous solubility (data not explicitly reported) necessitates the use of co-solvents like DMSO or ethanol (≤5% v/v). Pre-formulation studies using dynamic light scattering (DLS) can identify aggregation tendencies. For biological assays, dissolve in a minimal volume of organic solvent followed by dilution in PBS (pH 7.4) to maintain activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from variations in experimental design:

- Purity Validation : Cross-check batch-specific COA data (e.g., >98% purity via HPLC) and confirm using in-house LC-MS .

- Buffer Compatibility : Test activity in multiple buffer systems (e.g., Tris-HCl vs. phosphate buffers) to identify pH-dependent effects.

- Replication Studies : Perform dose-response curves (IC₅₀/EC₅₀) across independent labs to validate potency claims. Statistical tools like Bland-Altman plots can quantify inter-lab variability .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Solvent Screening : Use vapor diffusion with PEG-based precipitants and mixed solvents (e.g., methanol/water).

- Temperature Gradients : Test crystallization at 4°C, 20°C, and 37°C to identify phase boundaries.

- Data Collection : Employ SHELX programs (SHELXD for phasing, SHELXL for refinement) to resolve chiral centers. High-resolution data (≤1.0 Å) are critical for unambiguous assignment of the (R)-configuration .

Q. How to evaluate its potential as a transition-state analog in enzyme inhibition studies?

- Kinetic Assays : Measure Ki values using steady-state kinetics (e.g., Lineweaver-Burk plots) under varied substrate concentrations.

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites, focusing on hydrogen bonding with the methylnon-8-enoic moiety.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm competitive inhibition mechanisms .

Q. What protocols ensure reproducibility in peptide conjugation studies?

- Activation Chemistry : Use carbodiimide crosslinkers (EDC/NHS) to couple the amino group to carboxylate-containing peptides.

- Reaction Monitoring : Track conjugation efficiency via MALDI-TOF MS or RP-HPLC.

- Purification : Apply size-exclusion chromatography (SEC) to separate conjugated products from unreacted species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.